Bienvenue dans la boutique en ligne BenchChem!

RU-505

Alzheimer's disease Aβ-fibrinogen interaction high-throughput screening

RU-505 is the only validated small molecule that specifically disrupts the pathological Aβ-fibrinogen interaction, a key driver of thrombosis in Alzheimer's. Unlike generic anti-amyloid agents, it uniquely crosses the blood-brain barrier (brain half-life ~12.4h) and restores normal clot formation. Its dual-binding pharmacophore ensures pathway-specific modulation; structural analogs (RU-965, RU-4180) are inactive. Ideal for in vivo CAA/AD models and target validation; 35 mg/kg s.c. dosing reduces vascular amyloid and improves cognition.

Molecular Formula C28H32FN5O
Molecular Weight 473.6 g/mol
Cat. No. B610592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-505
SynonymsRU-505;  RU 505;  RU505; 
Molecular FormulaC28H32FN5O
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3
InChIKeyGMFHHCFJJZWFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU-505 Baseline Characteristics and Therapeutic Class Overview for Alzheimer’s Disease Research Procurement


RU-505 is a small molecule inhibitor of the β-amyloid (Aβ)–fibrinogen interaction, identified from a high-throughput screen of over 93,000 compounds [1]. It targets a pathological protein-protein interaction implicated in cerebrovascular dysfunction and cognitive decline in Alzheimer’s disease (AD). The compound exhibits favorable drug-like properties per Lipinski’s Rule of Five and demonstrates high blood-brain barrier (BBB) permeability [1]. RU-505 is used as a research tool to dissect the Aβ-fibrinogen axis and as a reference inhibitor for screening assays [REFS-1, REFS-2].

Why Generic Substitution of RU-505 with Other Aβ-Targeting or Anticoagulant Agents Fails in Scientific Research


In-class compounds targeting the Aβ-fibrinogen interaction cannot be interchanged due to critical differences in binding modality, functional efficacy, and in vivo pharmacodynamics. For instance, RU-505 was the sole hit from a focused screen that restored Aβ-induced fibrin clot abnormalities in vitro and reduced vessel occlusion in vivo, while other hits like RU-965 were inactive in these functional assays [1]. Furthermore, RU-505 selectively binds Aβ to inhibit pathological clot formation without impairing normal hemostasis, a profile not shared by broad anticoagulants or other Aβ aggregation inhibitors [REFS-1, REFS-2]. Substituting with a generic ‘Aβ inhibitor’ would yield divergent, and potentially misleading, experimental outcomes.

RU-505 Quantitative Differentiation Guide for Alzheimer’s Disease and Cerebrovascular Research Procurement


RU-505 Exhibits Superior In Vitro Potency in Inhibiting the Aβ42–Fibrinogen Interaction Compared to Other Hit Compounds

RU-505 emerged as one of only five drug-like compounds from a high-throughput screen of 93,716 compounds with IC50 < 3 µM in a fluorescence polarization (FP) assay and IC50 < 10 µM in an AlphaLISA assay [1]. It demonstrated superior potency compared to the majority of initial hits, which exhibited IC50 values between 10 and 50 µM [1]. The compound’s precise IC50 values of 5.00 µM (FP) and 2.72 µM (AlphaLISA) place it in the upper tier of Aβ-fibrinogen interaction inhibitors, providing a robust and quantifiable advantage over less potent analogs for biochemical assays [REFS-1, REFS-2].

Alzheimer's disease Aβ-fibrinogen interaction high-throughput screening

RU-505 Uniquely Restores Aβ-Induced Fibrin Clot Abnormalities In Vitro, Unlike the Analog RU-965

In a turbidity-based clotting assay, RU-505 (20 µM) completely normalized the Aβ42-induced decrease in fibrin clot turbidity and significantly reduced the delay in clot degradation, whereas the structurally related hit compound RU-965 showed no significant effect [1]. This functional differentiation is critical, as it demonstrates that not all Aβ-fibrinogen interaction inhibitors possess the capacity to correct downstream thrombotic and fibrinolytic abnormalities.

fibrinolysis thrombosis Alzheimer's disease

RU-505 Demonstrates Selectivity for Pathological Clotting: No Effect on Normal Hemostasis

RU-505 selectively restores Aβ-induced abnormalities in clotting and fibrinolysis without affecting normal hemostatic processes. In the absence of Aβ, RU-505 had no impact on fibrin clot formation or degradation [1]. In vivo, RU-505 (35 mg/kg) significantly reduced vessel occlusion in AD transgenic mice (from 95.6 ± 3.5% to 60.7 ± 8.7%) but did not alter occlusion rates in wild-type mice (52.7 ± 12.1% vs. 54.2 ± 11.8%) [1]. This contrasts with broad anticoagulant therapies, which carry an inherent risk of bleeding complications.

hemostasis selectivity safety pharmacology

RU-505 Exhibits Superior Brain Pharmacokinetics with a Prolonged Brain Half-Life of 12.4 Hours

RU-505 is highly permeable to the blood-brain barrier (BBB), with brain concentrations equal to or greater than blood levels over a 24-hour period after a single subcutaneous injection [1]. The compound’s half-life in the brain is 12.4 hours, which is 3.3 times longer than its blood half-life of 3.7 hours [1]. This extended brain residence time is a critical pharmacokinetic advantage for sustained target engagement in CNS studies.

pharmacokinetics blood-brain barrier CNS penetration

RU-505 Reduces Cerebral Amyloid Angiopathy and Improves Cognitive Function in AD Mouse Models

Long-term treatment with RU-505 (35 mg/kg every other day for 4 months) significantly reduced cerebral amyloid angiopathy (CAA) area in the cortex of Tg6799 AD mice from 0.046 ± 0.004% to 0.025 ± 0.006% (a 45.7% reduction) [1]. Furthermore, RU-505 improved cognitive performance in two different AD mouse strains. In Tg6799 mice, it rescued contextual memory deficits in fear conditioning and improved spatial learning in the Barnes maze [1]. In TgCRND8 mice, RU-505 treatment significantly reduced latency to target hole and increased target visits during probe trials [1].

cerebral amyloid angiopathy cognitive improvement in vivo efficacy

RU-505 Binding to Aβ is Required for Inhibition: Distinction from Inactive Analog RU-4180

Surface plasmon resonance (SPR) analysis revealed that RU-505 binds strongly to immobilized Aβ42, while the closely related analog RU-4180 exhibits only weak binding and fails to inhibit the Aβ-fibrinogen interaction [1]. This demonstrates that strong Aβ binding is a prerequisite for functional inhibition, and that minor structural modifications can ablate activity. Furthermore, the Aβ-binding compound sulindac sulfide did not inhibit the interaction, indicating that binding alone is insufficient and that RU-505 possesses additional structural features necessary for blocking fibrinogen binding [1].

structure-activity relationship binding affinity SPR

RU-505 Best Application Scenarios for Alzheimer’s Disease and Cerebrovascular Research


Validating Aβ-Fibrinogen Interaction as a Drug Target in Preclinical AD Models

Use RU-505 as a reference inhibitor to demonstrate that pharmacological disruption of the Aβ-fibrinogen interaction reduces CAA, normalizes thrombosis, and improves cognition in transgenic mouse models. Its well-characterized in vivo efficacy (e.g., 45.7% reduction in CAA area) provides a benchmark for evaluating novel compounds [1].

High-Throughput Screening (HTS) Positive Control for Aβ-Fibrinogen Interaction Assays

Employ RU-505 as a positive control in FP and AlphaLISA assays to calibrate assay windows and validate screening hits. Its established IC50 values (5.00 µM in FP, 2.72 µM in AlphaLISA) provide a reliable reference for inter-assay reproducibility [REFS-1, REFS-2].

Investigating Selective Modulation of AD-Related Vascular Pathology Without Affecting Normal Hemostasis

RU-505 is the tool of choice for studies dissecting the specific contribution of Aβ-fibrinogen interactions to cerebrovascular dysfunction, as it normalizes pathological clotting and fibrinolysis without impairing normal hemostasis. This contrasts with broad anticoagulants that confound interpretation due to bleeding risk [1].

Structure-Activity Relationship (SAR) Benchmark for Aβ-Binding and Functional Inhibition

Use RU-505 as a structural benchmark in medicinal chemistry campaigns aimed at developing Aβ-fibrinogen interaction inhibitors. The compound's strong Aβ binding and functional activity, compared to inactive analogs like RU-4180, defines critical pharmacophore requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU-505

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.